8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride
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Overview
Description
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazine ring
Mechanism of Action
Target of Action
Benzoxazine derivatives, a class to which this compound belongs, are known to interact with various biological targets .
Mode of Action
Benzoxazine derivatives are known to interact with their targets through various mechanisms, potentially leading to changes in cellular processes .
Biochemical Pathways
Benzoxazine derivatives have been associated with various biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
Benzoxazine derivatives are known to exhibit various biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
Such factors can significantly impact the action of many chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride typically involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions it undergoes.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation with chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products
The major products formed from these reactions include various substituted benzoxazines, amines, and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
2H-1,4-Benzoxazine: Shares the benzoxazine core but lacks the chlorine and phenyl substituents.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with similar structural features but different functional groups.
Diazepam: A benzodiazepine with a similar fused ring structure but different pharmacological properties.
Uniqueness
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-2-phenyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO.ClH/c15-11-7-4-8-12-14(11)17-13(9-16-12)10-5-2-1-3-6-10;/h1-8,13,16H,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDGNNAJURRVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(N1)C=CC=C2Cl)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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